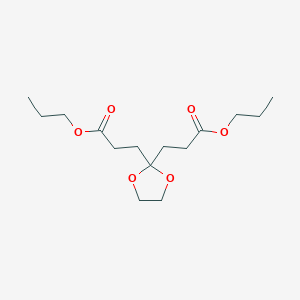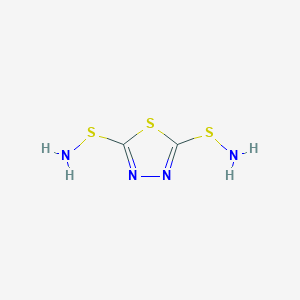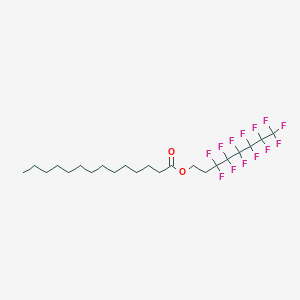
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate is a fluorinated ester compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is commonly used in various industrial applications due to its resistance to harsh chemical environments and its ability to form protective coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with tetradecanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and tetradecanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Involves the use of nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and tetradecanoic acid.
Reduction: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with low surface energy and high chemical resistance.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic the hydrophobic environment of biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its ability to enhance solubility and stability.
Industry: Utilized in the production of protective coatings, lubricants, and water-repellent materials. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate is primarily related to its hydrophobic nature and chemical stability. The presence of multiple fluorine atoms creates a highly non-polar surface, which can interact with hydrophobic molecules and surfaces. This interaction is often mediated through van der Waals forces and hydrophobic interactions, leading to the formation of stable coatings and barriers. Additionally, the compound’s resistance to chemical degradation allows it to maintain its protective properties over extended periods.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a tetradecanoate group. Used in the synthesis of fluorinated polymers.
1H,1H,2H,2H-Perfluorooctyl methacrylate: Another fluorinated ester with similar hydrophobic properties, used in surface coatings and polymer synthesis.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group, used in the modification of surfaces and the synthesis of self-assembled monolayers.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl tetradecanoate is unique due to its combination of a long fluorinated chain and a tetradecanoate ester group. This structure imparts exceptional hydrophobicity and chemical stability, making it particularly suitable for applications requiring long-lasting protective coatings and barriers. Its ability to form stable interactions with hydrophobic surfaces and molecules further enhances its versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
138762-92-2 |
|---|---|
Formule moléculaire |
C22H31F13O2 |
Poids moléculaire |
574.5 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl tetradecanoate |
InChI |
InChI=1S/C22H31F13O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(36)37-15-14-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-15H2,1H3 |
Clé InChI |
JJDYCNDGEPEDNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


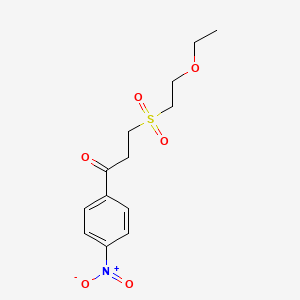
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

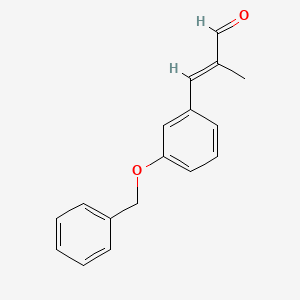
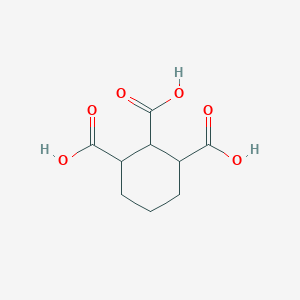
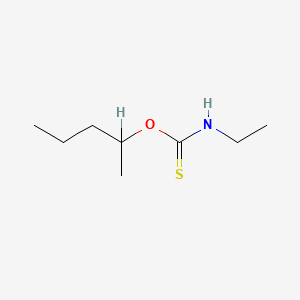
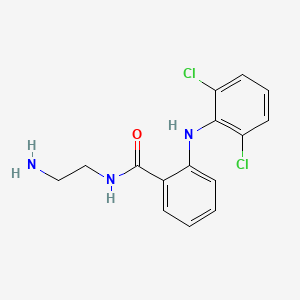

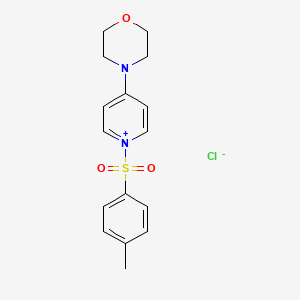
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
